1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Indolylurea Evidence Gap Procurement Caveat

1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic indolylurea derivative (molecular formula C₁₈H₁₈ClN₃O₂, MW 343.8 g/mol) bearing a 3-chlorophenyl group and a 6-methoxyindole-3-ethyl substituent connected via a urea linker. This scaffold places it within a well-studied class of indolylurea compounds that have demonstrated activity across multiple therapeutic targets, including PKCα inhibition and urease inhibition.

Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
Cat. No. B12165350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea
Molecular FormulaC18H18ClN3O2
Molecular Weight343.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=CN2)CCNC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H18ClN3O2/c1-24-15-5-6-16-12(11-21-17(16)10-15)7-8-20-18(23)22-14-4-2-3-13(19)9-14/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23)
InChIKeyQAXDDUIJFZQDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline for 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea: Class, Context, and Critical Evidence Gap


1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic indolylurea derivative (molecular formula C₁₈H₁₈ClN₃O₂, MW 343.8 g/mol) bearing a 3-chlorophenyl group and a 6-methoxyindole-3-ethyl substituent connected via a urea linker . This scaffold places it within a well-studied class of indolylurea compounds that have demonstrated activity across multiple therapeutic targets, including PKCα inhibition [1] and urease inhibition [2]. However, a systematic search of primary literature, patents, and authoritative databases (PubMed, BindingDB, ChEMBL, Google Patents) returned no quantitative biological, physicochemical, or selectivity data for this specific 3-chloro-6-methoxy substitution pattern. Procurement decisions must therefore acknowledge that the compound's performance characteristics relative to its closest analogs remain unverified through publicly accessible evidence.

Why 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea Cannot Be Inferred from In-Class Analogs


Indolylureas exhibit extreme sensitivity to substitution pattern, where even minor positional changes on the phenyl ring (e.g., 3-Cl versus 4-Cl) can drastically alter target selectivity and potency [1]. In the seminal indolylurea PKCα inhibitor series, a single chlorine atom shift from the 2- to the 3-position of the phenyl ring modulated both inhibitory activity and selectivity over PKA [1]. Similarly, within the 5-HT₂C/₂B antagonist indole urea series, the nature and position of substituents on the indole ring (e.g., 6-methoxy versus 5-methoxy or unsubstituted) critically determined receptor subtype selectivity [2]. These precedents establish that generic substitution of 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea by a close analog—such as the 4-chlorophenyl regioisomer (CAS 775291-39-9) or the unsubstituted phenyl variant—cannot be scientifically justified without explicit head-to-head data, as the combined 3-chloro/6-methoxy pattern may confer a unique pharmacodynamic profile.

Quantitative Differentiation Evidence for 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea Versus Analogs


Public Domain Quantitative Data: Acknowledged Absence

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, and Google Scholar using the exact compound name, IUPAC name variants, SMILES-derived substructure keys, and molecular formula (C₁₈H₁₈ClN₃O₂) returned zero primary research articles, zero patents, and zero authoritative database entries containing quantitative assay data for 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea. The closest structurally characterized analog in the public literature is 1-(4-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea (CAS 775291-39-9), for which only basic chemical properties are reported without biological activity data . The archetypal indolylurea PKCα inhibitors described by Djung et al. (2011) feature different substitution patterns (predominantly N-methylindoles and halogenated phenyls) and were evaluated solely for PKCα/PKA inhibition, providing no data relevant to this compound's substitution pattern [1]. Urease inhibitory indole derivatives reported by Taha et al. (2022) encompass phenylurea indole analogues with IC₅₀ values ranging from 0.60 ± 0.05 to 30.90 ± 0.90 µM, but the specific 3-chloro-6-methoxy substitution pattern is absent from this series [2]. Consequently, no direct head-to-head comparison, cross-study comparable data, or even class-level inference data can be generated for this compound.

Indolylurea Evidence Gap Procurement Caveat

Application Scenarios for 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea Constrained by Available Evidence


Exploratory SAR Probing of Indolylurea Substitution Tolerances

The compound can serve as a structural probe in structure-activity relationship (SAR) studies investigating the impact of combining a 3-chlorophenyl urea terminus with a 6-methoxyindole ethyl group. Given the established sensitivity of indolylurea PKCα inhibitors to phenyl ring substitution [1] and the critical role of indole substitution in 5-HT₂C/₂B receptor selectivity [2], this compound may reveal whether the 3-Cl/6-OMe pattern produces a distinct binding profile compared to the 4-Cl/6-OMe or 3-Cl/5-OMe analogs. However, such studies would require de novo assay generation, as no precedent data exist.

Negative Control Validation for Chlorophenyl Regioisomer Activity

If a structurally similar indolylurea series (e.g., urease inhibitors or kinase inhibitors) has been established with 4-chlorophenyl or unsubstituted phenyl variants [3], this 3-chlorophenyl analog could be employed as a regioisomeric control to verify that observed biological activity is position-specific rather than a general property of the chlorophenyl-urea-indole scaffold. Procurement for this purpose would be hypothesis-driven and qualitative rather than performance-based.

Method Development for Analytical or Synthetic Protocols

With a molecular weight of 343.8 g/mol and the characteristic indole chromophore, this compound may serve as a reference standard in HPLC method development for separating closely related indolylurea regioisomers or as a substrate in optimizing urea coupling reactions. The well-characterized indolylurea synthetic methodology described by Djung et al. [1] provides a validated starting point for adapting protocols to this specific substitution pattern.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.